Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Description
Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a hindered phenolic antioxidant used to stabilize polymers by inhibiting oxidation through radical scavenging. Structurally, it features two ester-linked 3,5-di-tert-butyl-4-hydroxyhydrocinnamate groups attached to a pentaerythritol core. The tetrakis variant contains four ester groups, enhancing its antioxidative capacity due to multiple active phenolic sites .
Properties
IUPAC Name |
[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]-3-hydroxy-2-(hydroxymethyl)propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60O8/c1-35(2,3)27-17-25(18-28(33(27)44)36(4,5)6)13-15-31(42)46-23-39(21-40,22-41)24-47-32(43)16-14-26-19-29(37(7,8)9)34(45)30(20-26)38(10,11)12/h17-20,40-41,44-45H,13-16,21-24H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSAJLWSXLIOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(CO)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016685 | |
| Record name | Pentaerythritol Bis(3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36913-60-7 | |
| Record name | Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol Bis(3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAERYTHRITOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RS3YUM82C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Michael Addition to Form Intermediate Ester
The first step involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol. This reaction produces methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a key intermediate. The reaction proceeds under alkaline conditions, with sodium hydroxide or potassium carbonate commonly employed as catalysts.
Reaction Conditions:
-
Temperature: 80–120°C
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Solvent: Toluene or xylene
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Catalyst: 0.5–2.0 wt% alkaline catalyst relative to reactants
The intermediate ester is isolated via distillation or crystallization, achieving purities exceeding 95%.
Transesterification with Pentaerythritol
The second step involves transesterification of the intermediate ester with pentaerythritol. This reaction is catalyzed by tin-based compounds, such as dibutyltin oxide or butyltin tris(2-ethylhexanoate), which enhance reaction efficiency and reduce byproducts.
Reaction Conditions:
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Temperature: 170–190°C
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Pressure: Reduced pressure (5–100 mm Hg) to remove methanol byproduct
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Molar Ratio: 4:1 (ester-to-pentaerythritol) for optimal conversion
Example Protocol (Patent US4885382A):
A reactor charged with 418 g methyl ester, 44.2 g pentaerythritol, and 2.0 g dibutyltin oxide in toluene is heated to 170–175°C. Methanol and toluene are distilled off, yielding a crude product recrystallized from methanol to achieve >99% purity.
Industrial-Scale Production Optimizations
Industrial methods prioritize cost-effectiveness and scalability while minimizing impurities like tri-ester derivatives. Key optimizations include:
Continuous Reactor Systems
Large-scale production employs continuous reactors to maintain consistent temperature and pressure, ensuring uniform product quality. For example, cascade reactors enable sequential removal of methanol, driving the transesterification to completion.
Catalyst Recycling
Tin catalysts (e.g., dibutyltin oxide) are recovered via filtration or distillation, reducing costs and environmental impact. Residual tin levels in the final product are controlled to <50 ppm.
Byproduct Management
Unreacted methyl ester and pentaerythritol are recycled into subsequent batches, improving overall yield (>98%).
Table 1: Industrial Reaction Parameters
| Parameter | Value Range |
|---|---|
| Temperature | 170–190°C |
| Pressure | 5–100 mm Hg |
| Catalyst Concentration | 0.1–0.5 wt% |
| Yield | 95–99% |
Catalytic Systems and Their Impact
Tin-Based Catalysts
Dibutyltin oxide and butyltin tris(2-ethylhexanoate) are preferred for their high activity and selectivity. These catalysts reduce reaction times from 12 hours to 4–6 hours compared to alkaline catalysts.
Alternative Catalysts
While tin catalysts dominate, recent patents explore zinc acetate and titanium tetraisopropoxide for niche applications requiring low metal residues (<10 ppm).
Purification Techniques
Recrystallization
The crude product is dissolved in methanol or ethanol at 60–80°C and cooled to induce crystallization. This step removes unreacted starting materials and tri-ester impurities, achieving >99% purity.
Wiped-Film Evaporation
For high-molecular-weight byproducts, wiped-film evaporators separate the target compound under vacuum (1–5 mm Hg), ensuring thermal stability.
Quality Control and Analytical Methods
Purity Assessment
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) primarily undergoes oxidation and reduction reactions due to the presence of phenolic groups. These reactions are crucial for its function as an antioxidant.
Common Reagents and Conditions:
Oxidation: The phenolic groups can be oxidized using reagents such as hydrogen peroxide or other peroxides under controlled conditions.
Reduction: Reduction of the oxidized phenolic groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of the phenolic groups, which contribute to the compound’s antioxidant properties.
Scientific Research Applications
Polymer Stabilization
One of the primary applications of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is in the stabilization of polymers such as polyethylene and polypropylene. These materials are prone to oxidative degradation when exposed to heat and light.
Mechanism of Action:
- The compound acts as a free radical scavenger, donating hydrogen atoms to neutralize free radicals generated during polymer degradation.
- This process prevents chain reactions that lead to material breakdown.
Case Study:
In a study examining the effects of various antioxidants on the thermal stability of polypropylene, Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) demonstrated superior performance compared to other additives, significantly extending the material's lifespan under accelerated aging conditions .
Biomedical Applications
Recent research has explored the potential biomedical applications of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), particularly its role in protecting cells from oxidative stress.
Mechanism of Action:
- The compound enhances cellular antioxidant defenses by interacting with enzymes such as superoxide dismutase and catalase.
- It has shown anti-proliferative effects on specific cancer cell lines, suggesting potential therapeutic applications.
Case Study:
A laboratory study indicated that treatment with Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) resulted in increased cell viability and reduced apoptosis in human fibroblast cells subjected to oxidative stress .
Industrial Applications
In industrial settings, this compound is widely used as an additive in plastics and coatings to enhance durability and resistance to environmental stressors.
Applications Include:
- Plastics manufacturing (e.g., polyethylene and polypropylene)
- Coatings for automotive and industrial applications
Data Table: Industrial Applications of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
| Application Area | Specific Use | Benefits |
|---|---|---|
| Plastics | Stabilizer for polyethylene | Extends lifespan, maintains mechanical properties |
| Coatings | Additive in automotive paints | Enhances weather resistance and durability |
| Pharmaceuticals | Stabilizing agent in drug formulations | Improves shelf-life and efficacy |
Mechanism of Action
The antioxidant mechanism of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) involves the donation of hydrogen atoms from the phenolic groups to neutralize free radicals. This process stabilizes the free radicals and prevents them from causing oxidative damage to polymers or biological molecules . The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound an effective antioxidant.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Analogs
The following table compares key structural and functional properties of related antioxidants:
*Estimated based on structural analogs.
2.2 Key Comparative Insights
- Efficacy: The tetrakis variant (Irganox 1010) outperforms bis-ester and BHT due to its four phenolic hydroxyl groups, enabling multi-radical scavenging . Hexamethylene bis has lower molecular weight and fewer active sites, reducing its long-term stability in high-temperature applications .
- Thermal Stability: Irganox 1010 exhibits superior thermal stability (decomposition >280°C), making it ideal for high-temperature polymer processing . BHT’s low molecular weight limits its use to applications below 100°C due to volatility .
- Degradation Pathways: Irganox 1010 degrades into ester fragments, quinone methides, and dealkylated cinnamates under UV/oxidative stress . BHT forms simpler byproducts like 2,6-di-tert-butylbenzoquinone, which may migrate into food contact materials .
- Toxicity and Environmental Impact: Irganox 1010 has low acute toxicity (rat oral LD50 >5,000 mg/kg) but poses chronic environmental risks due to persistent degradation products .
Research Findings
- Polymer Compatibility: Irganox 1010 is widely used in polypropylene (PP) and polyethylene (PE) due to its compatibility and low migration . Hexamethylene bis is less effective in PP but shows promise in PE films .
- Synergistic Effects: Combining Irganox 1010 with thioesters (e.g., dioctadecyl 3,3’-thiodipropionate) enhances antioxidative efficiency by regenerating phenolic radicals .
- Regulatory Status: Irganox 1010 is approved for indirect food contact in polymers under FDA and EU regulations . BHT faces stricter regulations due to migration concerns .
Biological Activity
Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a synthetic antioxidant widely used in stabilizing polymers, particularly polyethylene and polypropylene. This compound is known for its ability to protect materials from oxidative degradation, which is crucial in various industrial applications. Its chemical structure consists of two 3,5-di-tert-butyl-4-hydroxyhydrocinnamate moieties linked through a pentaerythritol core, providing it with significant steric hindrance that enhances its stability and efficacy as an antioxidant.
The biological activity of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) primarily revolves around its antioxidant properties. It functions by:
- Scavenging Free Radicals: The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA.
- Inhibiting Lipid Peroxidation: By preventing the oxidation of lipids, it helps maintain cellular membrane integrity and function.
- Modulating Enzyme Activity: It interacts with various enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress within cells.
Cellular Effects
Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) has been shown to influence several cellular processes:
- Cell Viability: Studies indicate that this compound enhances cell viability in various cell types by reducing oxidative stress and apoptosis.
- Gene Expression: It affects gene expression related to stress responses and antioxidant defense mechanisms.
- Cell Signaling Pathways: The compound modulates signaling pathways that govern cellular metabolism and survival.
Research Findings
Recent studies have highlighted the biological effects of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) across different models:
| Study | Model | Findings |
|---|---|---|
| Zhang et al. (2023) | In vitro (human fibroblasts) | Significant increase in cell viability under oxidative stress conditions when treated with the compound. |
| Lee et al. (2022) | Animal model (mice) | Reduced markers of oxidative stress in liver tissues after administration of the compound. |
| Kim et al. (2021) | In vitro (neuronal cells) | Protection against apoptosis induced by oxidative agents; enhanced mitochondrial function observed. |
Case Studies
- Zhang et al. (2023) : This study investigated the protective effects of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) on human fibroblast cells exposed to hydrogen peroxide. Results indicated that pre-treatment with the compound significantly improved cell survival rates and reduced ROS levels.
- Lee et al. (2022) : In a mouse model of liver injury induced by carbon tetrachloride, administration of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) resulted in decreased liver enzyme levels and histological improvements, suggesting a protective effect against oxidative damage.
- Kim et al. (2021) : This research focused on neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound led to increased ATP production and decreased apoptosis rates, indicating its potential neuroprotective properties.
Q & A
Q. How does regulatory compliance for food-contact applications influence experimental design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
